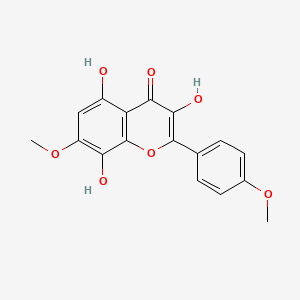

3,5,8-Trihydroxy-7,4'-dimethoxyflavone

描述

属性

IUPAC Name |

3,5,8-trihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-9-5-3-8(4-6-9)16-15(21)14(20)12-10(18)7-11(23-2)13(19)17(12)24-16/h3-7,18-19,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNDTCXLDRQEEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10220974 | |

| Record name | 3,5,8-Trihydroxy-7,4'-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70703-48-9 | |

| Record name | 3,5,8-Trihydroxy-7,4'-dimethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070703489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,8-Trihydroxy-7,4'-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Abundance and Distribution of 3,5,8 Trihydroxy 7,4 Dimethoxyflavone

Phyto-geographical Distribution and Ecological Relevance of Producing Species

The plant species known to produce 3,5,8-Trihydroxy-7,4'-dimethoxyflavone are primarily distributed in temperate and subtropical regions. The ecological relevance of these species is often linked to their chemical composition, including their flavonoid content.

The genus Gnaphalium, commonly known as cudweeds, has a widespread distribution in temperate regions, with some species extending into tropical mountains and subtropical areas wikipedia.org. These plants are often found in disturbed sites, grasslands, and open woodlands. Ecologically, Gnaphalium species are recognized for their traditional use in folk medicine, which is attributed to their rich phytochemical profile, including flavonoids researchgate.netmaxapress.comnih.govnih.govresearchgate.net. These compounds are believed to play a role in the plant's defense against herbivores and pathogens nih.gov. Some flavonoids in related species have been investigated for their allelopathic effects, suggesting a role in plant-plant competition researchgate.net.

Chromolaena tacotana, another producer of this flavonoid, is an endemic plant of Colombia researchgate.net. The genus Chromolaena is known for its invasive species, such as Chromolaena odorata, which can form dense thickets, impacting native biodiversity and ecosystem structure aloki.hunih.govresearchgate.net. The success of these species as invaders is partly attributed to their production of secondary metabolites, including flavonoids, which may confer allelopathic advantages and defense against natural enemies nih.gov. The flavonoids in Chromolaena species are also recognized for their antioxidant properties, which can protect the plant from oxidative stress researchgate.netnih.gov.

Diversity of Plant Sources Accumulating this compound

The accumulation of this compound has been identified in a select number of plant families and genera, with a notable concentration in the Asteraceae family.

Distribution Across Specific Plant Families and Genera (e.g., Lamiaceae, Asteraceae)

The primary plant family known to synthesize this compound is Asteraceae , one of the largest families of flowering plants. Within this family, the compound has been isolated from:

Chromolaena tacotana : This species is a recognized source of various flavonoids, including this compound tandfonline.com.

Gnaphalium species : Several members of this genus are known to produce a variety of flavonoids. For instance, Gnaphalium gracile has been found to contain methoxylated flavones researchgate.net. While the specific compound is not always detailed in every species, the genus is a known source of structurally related flavonoids researchgate.netnih.govherbalpharmacist.com.

While the direct presence of this compound in the Lamiaceae family is not explicitly documented in the reviewed literature, this family is well-known for producing a wide array of methoxylated flavonoids with various biological activities nih.gov.

A structurally similar compound, 3,5,6-Trihydroxy-7,4'-dimethoxyflavone, has been identified in Citrus medica, which belongs to the Rutaceae family nih.gov. This suggests that the biosynthetic pathways for such polymethoxyflavones may exist in other plant families as well.

The following table summarizes the known and related plant sources of this compound and similar compounds.

| Family | Genus | Species | Compound |

| Asteraceae | Chromolaena | Chromolaena tacotana | This compound |

| Asteraceae | Gnaphalium | Gnaphalium gracile | Methoxylated flavones (including related structures) |

| Rutaceae | Citrus | Citrus medica | 3,5,6-Trihydroxy-7,4'-dimethoxyflavone (structurally similar) |

Localization within Plant Organs and Tissue Compartments

The localization of flavonoids within plant organs is crucial to their function. Generally, flavonoids are synthesized in the cytoplasm and are then transported to various subcellular compartments, including the vacuole, cell wall, and nucleus, or secreted to the surface of the plant.

In the Asteraceae family, flavonoids are commonly found in the aerial parts of the plant, particularly in the leaves and flowers researchgate.net. This distribution is consistent with their proposed roles in protecting the plant from UV radiation and attracting pollinators.

Studies on flavonoid localization at the tissue level have shown that they are often concentrated in the epidermal layers of leaves and petals. This positioning allows them to act as a first line of defense against external stressors. For instance, in some plant species, flavonoids have been observed in both the cuticle and the cytosol of epidermal cells. This dual localization suggests they can function as both a UV screen on the surface and as antioxidants within the cells.

While specific studies on the precise localization of this compound are limited, the general distribution pattern of flavonoids in Asteraceae suggests that this compound is likely to be found in the leaves and flowers, concentrated in the epidermal tissues.

Environmental and Physiological Factors Influencing this compound Production in Plants

The biosynthesis and accumulation of flavonoids, including this compound, are dynamic processes influenced by a range of environmental and physiological factors. These factors can significantly alter the quantity and profile of flavonoids produced by a plant.

Environmental Factors:

Light: Light, particularly UV radiation, is a well-known inducer of flavonoid biosynthesis. Flavonoids, due to their UV-absorbing properties, help protect the plant's photosynthetic machinery and DNA from damage.

Temperature: Temperature stress, both high and low, can modulate flavonoid production. In some cases, lower temperatures have been shown to increase the accumulation of certain flavonoids researchgate.net.

Nutrient Availability: The availability of essential nutrients in the soil can impact the production of secondary metabolites. Deficiencies in certain nutrients may trigger an increase in flavonoid synthesis as part of the plant's stress response.

Water Stress: Drought conditions can lead to an increased accumulation of flavonoids, which are thought to contribute to the plant's tolerance to water deficit by acting as antioxidants and osmotic adjusters nih.govresearchgate.netmdpi.com.

Biotic Stress: Attack by herbivores and infection by pathogens are potent inducers of flavonoid biosynthesis. These compounds can act as feeding deterrents, antimicrobial agents, and signaling molecules in plant defense responses nih.gov.

Physiological Factors:

Developmental Stage: The concentration and composition of flavonoids can vary significantly throughout the plant's life cycle. For example, higher concentrations may be found in young, developing tissues, which are more vulnerable to environmental stressors.

Genetic Regulation: The biosynthesis of flavonoids is under complex genetic control. The expression of key enzymes in the flavonoid biosynthetic pathway is regulated by a network of transcription factors, which in turn respond to developmental and environmental cues.

The following table provides a summary of the key factors that influence the production of flavonoids in plants.

| Factor | Type | Influence on Flavonoid Production |

| Light (especially UV) | Environmental | Generally increases production for photoprotection. |

| Temperature | Environmental | Both high and low temperatures can alter accumulation. |

| Nutrient Availability | Environmental | Nutrient deficiency can sometimes stimulate production. |

| Water Stress (Drought) | Environmental | Often leads to increased accumulation for stress tolerance. |

| Pathogen/Herbivore Attack | Environmental | Induces production as a defense mechanism. |

| Plant Developmental Stage | Physiological | Levels can vary with age and tissue type. |

| Genetic Factors | Physiological | The genetic makeup of the plant determines its capacity for flavonoid synthesis. |

Advanced Methodologies for Isolation and Purification of 3,5,8 Trihydroxy 7,4 Dimethoxyflavone from Natural Sources

Advanced Chromatographic Techniques for High Purity

Chromatography remains the cornerstone of natural product purification. Advanced techniques offer significant improvements in resolution, speed, and scale over traditional column chromatography.

High-Performance Liquid Chromatography (HPLC) Methodologies (e.g., Analytical and Preparative Scale)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analysis of flavonoids like 3,5,8-trihydroxy-7,4'-dimethoxyflavone. Its high resolving power allows for the separation of structurally similar compounds, which is critical in complex plant extracts.

Analytical HPLC is primarily used for the identification and quantification of the target compound in extracts and fractions. A typical setup would involve a reverse-phase C18 column, where the separation is based on the compound's hydrophobicity. The mobile phase usually consists of a gradient system of acidified water (e.g., with formic or acetic acid to ensure sharp peaks for phenolic compounds) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a Diode Array Detector (DAD) or UV detector, which can identify the characteristic flavonoid UV absorbance maxima.

Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligram to gram quantities of the pure compound. The goal is to achieve high purity (>95%) of the target flavonoid. The conditions developed at the analytical scale are typically adapted for the preparative scale. Fractions are collected as they elute from the column, and those containing the pure compound are pooled and concentrated.

Table 1: Illustrative HPLC Parameters for Flavonoid Separation

| Parameter | Analytical Scale | Preparative Scale |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | C18 (e.g., 20 x 250 mm, 10 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |

| Elution Mode | Gradient | Gradient or Isocratic |

| Flow Rate | 0.8 - 1.2 mL/min | 15 - 25 mL/min |

| Detection | UV/DAD (e.g., 254, 340 nm) | UV/DAD (preparative cell) |

| Injection Volume | 10 - 20 µL | 1 - 5 mL |

Countercurrent Chromatography (CCC) and Centrifugal Partition Chromatography (CPC) Applications

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid stationary phase, thereby avoiding irreversible adsorption and degradation of the sample. sbq.org.br This makes it particularly suitable for the purification of delicate natural products like flavonoids.

In CCC, a biphasic solvent system is used. The sample is introduced into the system, and separation occurs based on the differential partitioning of its components between the two immiscible liquid phases. For a moderately polar compound like this compound, a common solvent system family is hexane-ethyl acetate-methanol-water (HEMWat). The ratios are carefully selected to ensure a suitable partition coefficient (K) for the target compound. Stepwise gradient elution can be employed to separate compounds with a wide range of polarities from the same crude extract. nih.gov

Flash Chromatography and Medium-Pressure Liquid Chromatography (MPLC) Approaches

Flash Chromatography and MPLC are rapid purification techniques that bridge the gap between traditional gravity-fed column chromatography and high-pressure HPLC. They use low to medium pressure (10-15 psi) to force the solvent through the column, resulting in faster and higher-resolution separations. phcogj.com

These methods are ideal for the initial fractionation of crude plant extracts to enrich the content of this compound before final purification by preparative HPLC. Pre-packed silica (B1680970) gel or C18 columns are commonly used. A gradient solvent system, such as hexane-ethyl acetate (B1210297) or chloroform-methanol, is employed to elute compounds of increasing polarity. The separation is monitored by UV detection or by collecting fractions and analyzing them with Thin-Layer Chromatography (TLC).

Modern Non-Chromatographic Separation Strategies

Modern extraction techniques focus on improving efficiency, reducing solvent consumption and extraction time, and preventing the thermal degradation of target compounds. These methods are often used as the initial step to obtain a crude extract enriched with the desired flavonoids.

Supercritical Fluid Extraction (SFE) and Subcritical Solvent Extraction (SSE)

Supercritical Fluid Extraction (SFE) primarily uses carbon dioxide (CO₂) above its critical temperature and pressure (31.1 °C and 73.8 bar) as a solvent. mdpi.com Supercritical CO₂ is non-toxic, non-flammable, and easily removed from the extract. Its solvent strength can be tuned by changing the pressure and temperature. For extracting moderately polar flavonoids, a polar co-solvent like ethanol (B145695) or methanol is often added to the CO₂ to increase its solvating power. nih.govmdpi.com SFE is valued for its ability to selectively extract compounds while preserving their integrity.

Subcritical Solvent Extraction, also known as pressurized liquid extraction, uses solvents like water or ethanol at temperatures below their critical point but under pressure to maintain them in a liquid state. This enhances the solvent's penetration into the plant matrix and improves extraction efficiency at lower temperatures than conventional methods. Liquefied dimethyl ether has also been explored as an efficient, low-temperature extraction solvent. elsevierpure.com

Table 2: Comparison of Modern Extraction Techniques for Flavonoids

| Technique | Principle | Advantages | Common Solvents |

| SFE | Utilizes a fluid above its critical temp/pressure | Green solvent (CO₂), tunable selectivity, low temp. | Supercritical CO₂, Ethanol (co-solvent) |

| MAE | Uses microwave energy to heat the solvent | Rapid heating, reduced time & solvent | Ethanol, Methanol, Water |

| UAE | Employs high-frequency sound waves (cavitation) | Enhanced solvent penetration, reduced time, works at lower temps. | Ethanol, Methanol, Water |

Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE)

Microwave-Assisted Extraction (MAE) uses microwave energy to directly and rapidly heat the solvent and plant matrix, causing the plant cells to rupture and release their contents. informahealthcare.com This dramatically reduces extraction time (minutes vs. hours) and solvent volume compared to conventional methods like Soxhlet extraction. nih.govmdpi.comnih.gov For flavonoids, polar solvents like ethanol or methanol are effective as they absorb microwave energy efficiently. Key parameters to optimize include microwave power, extraction time, solvent choice, and solid-to-liquid ratio. researchgate.net

Ultrasonic-Assisted Extraction (UAE) , or sonication, utilizes high-frequency sound waves (>20 kHz) to create acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate intense local pressure and temperature changes, disrupting the plant cell walls and enhancing mass transfer of the target compounds into the solvent. mdpi.commdpi.com UAE is highly efficient, can be performed at low temperatures to protect thermolabile compounds, and reduces extraction time significantly. ontosight.airesearchgate.net The efficiency depends on factors like ultrasonic power, frequency, temperature, and solvent type.

Membrane Filtration and Molecular Imprinting Techniques

Membrane Filtration

Membrane filtration offers a scalable and efficient method for the fractionation and purification of flavonoids based on their molecular size and charge. This technique utilizes semi-permeable membranes to separate molecules in a liquid stream under pressure. For the purification of this compound, a multi-step membrane filtration process is often employed, typically involving ultrafiltration (UF) followed by nanofiltration (NF).

Initially, crude extracts are subjected to ultrafiltration to remove larger molecules such as proteins, polysaccharides, and cell debris. Subsequently, the permeate from the UF step, enriched with smaller molecules including flavonoids, is processed through a nanofiltration membrane. The NF membrane, with a smaller molecular weight cut-off (MWCO), retains the target flavonoid while allowing smaller molecules like salts and some organic acids to pass through.

The efficiency of membrane filtration is influenced by several operational parameters, including transmembrane pressure, temperature, and feed flow rate. A significant challenge in membrane filtration is membrane fouling, where solutes adsorb onto the membrane surface, leading to a decline in flux. This can be mitigated through careful selection of membrane materials, optimization of operating conditions, and periodic cleaning.

Interactive Data Table: Typical Operational Parameters for Membrane Filtration of Flavonoids

| Parameter | Ultrafiltration (UF) | Nanofiltration (NF) |

| Membrane Type | Polyethersulfone (PES) | Polyamide (PA) |

| MWCO | 10-50 kDa | 150-300 Da |

| Transmembrane Pressure | 1-5 bar | 10-30 bar |

| Temperature | 25-40 °C | 20-35 °C |

| Feed Flow Rate | 100-500 L/h | 50-250 L/h |

| Permeate Flux | 20-50 L/m²h | 5-20 L/m²h |

| Flavonoid Rejection | < 10% | > 95% |

Molecular Imprinting Techniques

Molecularly Imprinted Polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific target molecule. This "molecular memory" is created by polymerizing functional monomers and cross-linkers in the presence of a template molecule (in this case, this compound or a structurally similar compound). After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and functionality to the target molecule.

For the selective isolation of this compound, a non-covalent imprinting approach is commonly used. This involves hydrogen bonding and other non-covalent interactions between the hydroxyl and methoxy (B1213986) groups of the flavonoid and the functional monomers. The selectivity of MIPs allows for the efficient capture of the target compound from a complex mixture, even in the presence of other structurally related flavonoids.

The performance of MIPs is critically dependent on the choice of functional monomer, cross-linker, porogen, and the template-to-monomer ratio. The rebinding capacity and selectivity of the MIPs are key parameters used to evaluate their effectiveness.

Interactive Data Table: Components and Performance of a Molecularly Imprinted Polymer for a Kaempferol (B1673270) Derivative

| Component/Parameter | Specification/Value |

| Template | Kaempferol |

| Functional Monomer | 4-Vinylpyridine |

| Cross-linker | Ethylene glycol dimethacrylate (EGDMA) |

| Porogen | Acetonitrile |

| Template:Monomer:Cross-linker Ratio | 1:4:20 (molar ratio) |

| Binding Capacity | 35.8 mg/g |

| Imprinting Factor | 3.2 |

| Selectivity Coefficient (vs. Quercetin) | 2.8 |

Purity Assessment and Validation Protocols for Isolated this compound Samples

Ensuring the purity and quality of isolated this compound is crucial for its use in research and potential applications. This requires robust analytical methods that are validated according to stringent guidelines, such as those from the International Council for Harmonisation (ICH).

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or Mass Spectrometer (MS), is the most widely used technique for the purity assessment and quantification of flavonoids. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of acidified water and an organic solvent like acetonitrile or methanol.

Quantitative Hydrogen Nuclear Magnetic Resonance (qHNMR) has also emerged as a powerful primary method for purity determination. It allows for the direct quantification of the analyte against a certified internal standard without the need for a specific reference standard of the analyte itself, provided the structure is known.

The validation of these analytical methods involves assessing several key parameters to ensure they are reliable, accurate, and reproducible. These parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Interactive Data Table: Validation Parameters for a HPLC-UV Method for a Polymethoxyflavone

| Validation Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range | 1-100 µg/mL | 1-100 µg/mL |

| Accuracy (% Recovery) | 98-102% | 99.5% |

| Precision (RSD%) | ||

| - Repeatability | ≤ 2% | 0.8% |

| - Intermediate Precision | ≤ 3% | 1.5% |

| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.1 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.3 µg/mL |

| Specificity | No interference at the retention time of the analyte | Peak purity index > 0.999 |

Interactive Data Table: Purity Assessment of a Flavonoid Sample using qHNMR

| Parameter | Value |

| Internal Standard | Maleic Anhydride (B1165640) |

| Solvent | DMSO-d6 |

| Calculated Purity (w/w %) | 98.7% |

| Uncertainty (±) | 0.3% |

Biosynthesis and Metabolic Pathways of 3,5,8 Trihydroxy 7,4 Dimethoxyflavone

Integration of Shikimate and Phenylpropanoid Pathways as Precursors

The carbon skeleton of 3,5,8-Trihydroxy-7,4'-dimethoxyflavone, like all flavonoids, is derived from two main biosynthetic routes: the shikimate pathway and the phenylpropanoid pathway. researchgate.netnih.gov The shikimate pathway, a central route in primary metabolism, provides the aromatic amino acid L-phenylalanine. taylorfrancis.com This pathway starts with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) and proceeds through a series of intermediates to produce chorismate, a key branch point for the synthesis of aromatic amino acids. taylorfrancis.com

L-phenylalanine then enters the phenylpropanoid pathway, which serves as a bridge between primary and secondary metabolism. frontiersin.org The first committed step is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). nih.gov Subsequently, cinnamic acid is hydroxylated by cinnamate-4-hydroxylase (C4H) to form p-coumaric acid. nih.gov The final step of the general phenylpropanoid pathway involves the activation of p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA, by the enzyme 4-coumarate:CoA ligase (4CL). nih.govnih.gov This activated molecule serves as a crucial precursor for the flavonoid biosynthetic pathway. nih.gov

| Pathway | Starting Materials | Key Intermediates | End Product for Flavonoid Synthesis |

| Shikimate Pathway | Phosphoenolpyruvate (PEP), Erythrose-4-phosphate (E4P) | Shikimic acid, Chorismic acid | L-phenylalanine |

| Phenylpropanoid Pathway | L-phenylalanine | trans-Cinnamic acid, p-Coumaric acid | p-Coumaroyl-CoA |

Enzymatic Cascade Leading to the Flavone (B191248) Skeleton

The formation of the characteristic C6-C3-C6 flavone skeleton is orchestrated by a series of enzymatic reactions that begin with the condensation of precursors derived from the phenylpropanoid and malonate pathways. nih.gov

The first committed step in flavonoid biosynthesis is catalyzed by Chalcone (B49325) Synthase (CHS) , a type III polyketide synthase. wikipedia.orgfrontiersin.org CHS facilitates the sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, which are derived from acetyl-CoA through the action of acetyl-CoA carboxylase. frontiersin.org This reaction forms a C15 intermediate known as naringenin (B18129) chalcone. frontiersin.orgnih.gov

The open-chain chalcone is then subjected to intramolecular cyclization to form a flavanone (B1672756), a reaction catalyzed by Chalcone Isomerase (CHI) . nih.govnih.gov CHI stereospecifically catalyzes the cyclization of naringenin chalcone to produce (2S)-naringenin, the central precursor for various classes of flavonoids. researchgate.net While this cyclization can occur spontaneously, CHI significantly enhances the reaction rate. nih.gov

| Enzyme | Substrate(s) | Product | Function |

| Chalcone Synthase (CHS) | p-Coumaroyl-CoA, 3 x Malonyl-CoA | Naringenin chalcone | Forms the C15 chalcone backbone |

| Chalcone Isomerase (CHI) | Naringenin chalcone | (2S)-Naringenin | Catalyzes the cyclization to a flavanone |

The conversion of the flavanone intermediate, naringenin, to a flavone is a critical step in the biosynthesis of this compound. This desaturation reaction, which introduces a double bond between C-2 and C-3 of the C-ring, is catalyzed by Flavone Synthase (FNS) . researchgate.netwikipedia.org

Two main types of FNS have been identified in plants, which differ in their structure and catalytic mechanism:

Flavone Synthase I (FNS I): A soluble, Fe²⁺/2-oxoglutarate-dependent dioxygenase (2-ODD). frontiersin.org

Flavone Synthase II (FNS II): A cytochrome P450-dependent monooxygenase. frontiersin.org

Both FNS I and FNS II isoforms catalyze the conversion of flavanones to flavones, but through different mechanisms. frontiersin.org The resulting flavone from the action of FNS on naringenin is apigenin (B1666066).

Regioselective Hydroxylation and O-Methylation Events in this compound Formation

The basic flavone skeleton undergoes a series of tailoring reactions, including hydroxylation and O-methylation, to yield the final structure of this compound. These modifications are catalyzed by specific enzymes that act on particular positions of the flavonoid rings.

The introduction of hydroxyl groups at positions C-3, C-5, and C-8 is a crucial step in the biosynthesis of this specific flavone. The hydroxyl group at C-5 is typically present from the initial cyclization of the chalcone, as it is derived from one of the acetate (B1210297) units during the CHS reaction.

Hydroxylation at the C-3 position is generally catalyzed by Flavanone 3-hydroxylase (F3H) , another 2-oxoglutarate-dependent dioxygenase, which would convert naringenin to dihydrokaempferol. mdpi.com However, for the formation of a flavone, hydroxylation can also occur after the flavone synthase step.

The introduction of a hydroxyl group at the C-8 position is a less common modification. This reaction is catalyzed by a specific flavonoid 8-hydroxylase , which is often a cytochrome P450 monooxygenase. acs.orgnih.govacs.org These enzymes exhibit high regioselectivity, ensuring that the hydroxyl group is added to the correct position on the A-ring. nih.gov

The final steps in the biosynthesis of this compound involve the methylation of hydroxyl groups at the C-7 and C-4' positions. This reaction is catalyzed by O-methyltransferases (OMTs) , which utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. nih.govmdpi.com

Plant OMTs exhibit remarkable substrate specificity and regioselectivity, ensuring that methylation occurs at the correct hydroxyl groups. researchgate.net For the formation of this compound, two distinct OMT activities are required:

A flavonoid 7-O-methyltransferase that specifically methylates the hydroxyl group at the C-7 position.

A flavonoid 4'-O-methyltransferase that targets the hydroxyl group on the B-ring at the C-4' position. wikipedia.org

The order of these hydroxylation and methylation steps can vary between plant species and is dependent on the substrate specificity of the involved enzymes. mdpi.com

| Modification | Enzyme Class | Position | Function |

| Hydroxylation | Cytochrome P450 monooxygenases / Dioxygenases | C-3, C-8 | Adds hydroxyl groups to the flavone core |

| O-Methylation | O-Methyltransferases (OMTs) | C-7, C-4' | Adds methyl groups to specific hydroxyls |

Genetic Regulation and Gene Expression Profiling of Biosynthetic Enzymes

The biosynthesis of this compound, as a member of the vast flavonoid family, is under intricate genetic control. The expression of the requisite biosynthetic enzymes is a highly orchestrated process, regulated at the transcriptional level to ensure production occurs in the correct cells, at the appropriate times, and in response to various developmental and environmental cues. Gene expression profiling studies have revealed that the genes encoding enzymes for the flavonoid pathway are often co-expressed, indicating a coordinated regulatory network. proquest.com For instance, studies in various plant species have shown that the expression of genes such as those encoding phenylalanine ammonia-lyase (PAL), chalcone synthase (CHS), flavanone 3-hydroxylase (F3H), and flavonol synthase (FLS) can be significantly induced by factors like drought stress. mdpi.comnih.gov

Role of Transcription Factors (e.g., MYB, bHLH, WD40) in Pathway Modulation

The transcriptional regulation of the flavonoid biosynthetic pathway is predominantly controlled by a ternary protein complex known as the MBW complex. mdpi.comoup.comnih.gov This complex consists of transcription factors from three distinct families: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat (WDR) proteins. mdpi.comoup.com These transcription factors work in concert to activate the expression of the structural genes that encode the enzymes of the flavonoid pathway. mdpi.com

R2R3-MYB proteins are key determinants of the specificity of flavonoid biosynthesis. mdpi.comresearchgate.net Different members of the R2R3-MYB family regulate different branches of the flavonoid pathway. oup.commdpi.com For example, in the model plant Arabidopsis thaliana, MYB11, MYB12, and MYB111 specifically activate the expression of early biosynthetic genes required for flavonol synthesis. nih.govtandfonline.comcabidigitallibrary.org In contrast, other MYB proteins are involved in the regulation of late biosynthetic genes for anthocyanin and proanthocyanidin (B93508) production. nih.govnih.gov These MYB transcription factors recognize and bind to specific DNA sequences in the promoters of their target genes, thereby initiating transcription. mdpi.com

bHLH transcription factors , also referred to as MYC-like factors, are essential partners for the R2R3-MYB proteins in the regulation of the late stages of the flavonoid pathway. mdpi.comoup.com They physically interact with R2R3-MYB proteins, and this interaction is crucial for the activation of target gene expression. nih.gov The simultaneous presence of both MYB and bHLH transcription factors is often required to trigger the expression of structural genes. mdpi.com

WD40 proteins , such as TRANSPARENT TESTA GLABRA1 (TTG1) in Arabidopsis, act as scaffold proteins that stabilize the interaction between the MYB and bHLH transcription factors. mdpi.comoup.comsophiapublisher.com This stabilization enhances the transcriptional activity of the MBW complex. mdpi.com Unlike the MYB and bHLH families, the WD40 protein family involved in flavonoid regulation appears to be less expanded, with single-copy genes found in several plant species. oup.com

The combinatorial interactions within the MBW complex provide a sophisticated mechanism for the fine-tuning of flavonoid biosynthesis, allowing for a diverse array of flavonoid profiles across different plant tissues and in response to various stimuli. mdpi.comnih.gov

| Transcription Factor Family | Role in Flavonoid Biosynthesis Regulation | Key Examples |

| R2R3-MYB | Determine the specificity of pathway regulation by activating early or late biosynthetic genes. | AtMYB11, AtMYB12, AtMYB111 (flavonols); PAP1, PAP2, TT2 (anthocyanins/proanthocyanidins) mdpi.comnih.gov |

| bHLH (MYC-like) | Interact with R2R3-MYB proteins to co-activate the expression of late biosynthetic genes. | TT8, GL3, EGL3 mdpi.com |

| WD40 (WDR) | Act as a scaffold to stabilize the MYB-bHLH interaction, enhancing transcriptional activity. | TTG1 (Transparent Testa Glabra1) oup.comsophiapublisher.com |

Subcellular Compartmentalization and Channeling of Biosynthetic Metabolites

The biosynthesis of flavonoids, including this compound, is a highly organized process not only at the genetic level but also spatially within the cell. The enzymes of the pathway exhibit specific subcellular localizations, and there is evidence for the channeling of metabolic intermediates between sequential enzymes. nih.govresearchgate.net

The enzymes of the flavonoid biosynthetic pathway are largely considered to be localized in the cytoplasm, often found loosely associated with the cytoplasmic face of the endoplasmic reticulum (ER). researchgate.netnih.gov This association is particularly true for the cytochrome P450 monooxygenases, such as flavonoid 3'-hydroxylase (F3'H), which are integral membrane proteins of the ER. nih.gov This localization provides a platform for the assembly of enzyme complexes. researchgate.net

However, research has also revealed a more complex picture of enzyme localization. Studies in Arabidopsis have shown that key enzymes of the early flavonoid pathway, chalcone synthase (CHS) and chalcone isomerase (CHI), can also be found in the nucleus. nih.govresearchgate.net This nuclear localization of biosynthetic enzymes suggests that flavonoid production may occur in multiple cellular compartments and that these compounds might have functions within the nucleus, such as protecting DNA. nih.govmdpi.com

Metabolic channeling refers to the direct transfer of intermediates between sequential enzymes in a metabolic pathway, without their release into the bulk cytosol. nih.govresearchgate.net This process is thought to be facilitated by the formation of multi-enzyme complexes, often referred to as "metabolons". researchgate.net The organization of flavonoid biosynthetic enzymes into metabolons, likely anchored to the ER membrane, offers several advantages. researchgate.netresearchgate.net It can increase the efficiency of the pathway by preventing the diffusion of intermediates, protect unstable intermediates from degradation, and prevent metabolic cross-talk with other pathways. nih.govresearchgate.net Evidence for such complexes has been found for various pathways, including flavonoid biosynthesis. nih.govresearchgate.net Once synthesized, flavonoids are transported to their final destinations, such as the vacuole for storage, a process that involves various transporters. researchgate.netnih.govmdpi.com

| Cellular Component | Role in Flavonoid Biosynthesis |

| Cytoplasm / Endoplasmic Reticulum (ER) | Primary site of flavonoid biosynthesis, with many enzymes associated with the cytosolic face of the ER. researchgate.netnih.gov The ER membrane can act as an anchor for enzyme complexes (metabolons). researchgate.net |

| Nucleus | Some biosynthetic enzymes (e.g., CHS, CHI) have also been localized to the nucleus, suggesting a potential site of synthesis and function within this organelle. nih.govresearchgate.net |

| Vacuole | The primary storage site for many flavonoids, particularly anthocyanins. researchgate.netmdpi.com |

| Metabolon | A multi-enzyme complex that facilitates the direct transfer of intermediates (metabolic channeling), increasing pathway efficiency and preventing leakage of intermediates. researchgate.net |

Chemical Synthesis and Derivatization Strategies for 3,5,8 Trihydroxy 7,4 Dimethoxyflavone and Its Analogs

Total Synthesis Approaches to 3,5,8-Trihydroxy-7,4'-dimethoxyflavone

Total synthesis provides a versatile route to flavonoids, allowing for the construction of the core structure from basic building blocks. This approach offers the flexibility to introduce various substituents on both the A and C rings of the flavone (B191248) skeleton.

A logical retrosynthetic analysis of this compound involves disconnecting the heterocyclic C ring. The most common disconnections lead back to a substituted 2'-hydroxychalcone (B22705) or a combination of a substituted 2-hydroxyacetophenone (B1195853) and a substituted benzoyl chloride.

Route A: Chalcone (B49325) Intermediate: The flavone ring can be formed via the oxidative cyclization of a 2'-hydroxychalcone intermediate. This chalcone, in turn, is derived from an aldol (B89426) condensation between a substituted 2-hydroxyacetophenone (A-ring precursor) and a substituted benzaldehyde (B42025) (B-ring precursor).

A-Ring Precursor: 2',3',6'-Trihydroxy-4'-methoxyacetophenone (or a protected derivative).

B-Ring Precursor: 4-Methoxybenzaldehyde (B44291) (anisaldehyde).

Route B: 1,3-Diketone Intermediate: An alternative disconnection involves the Baker-Venkataraman rearrangement. This pathway starts with a 2-hydroxyacetophenone, which is first acylated with a substituted benzoyl chloride. The resulting ester undergoes a base-catalyzed rearrangement to form a 1,3-diketone, which is then cyclized under acidic conditions to yield the flavone.

A-Ring Precursor: A protected 2,3,4,6-tetrahydroxyacetophenone.

B-Ring Precursor: 4-Methoxybenzoyl chloride.

The strategic use of protecting groups for the hydroxyl functions is critical in both routes to prevent unwanted side reactions and direct the synthesis towards the desired product.

Several named reactions are cornerstones of flavonoid synthesis and can be adapted for the preparation of this compound. nih.gov

Claisen-Schmidt Condensation: This is a base-catalyzed condensation between an acetophenone (B1666503) and an aromatic aldehyde to form a chalcone. scispace.comnih.gov For the target molecule, a suitably protected 2',3',6'-trihydroxy-4'-methoxyacetophenone would be reacted with 4-methoxybenzaldehyde in the presence of a base like KOH or NaOH. nih.govaip.org The resulting 2'-hydroxychalcone intermediate is then subjected to oxidative cyclization, often using iodine in DMSO or selenium dioxide, to form the flavone's heterocyclic ring. mdpi.com

Baker–Venkataraman Rearrangement: This reaction sequence is a reliable method for forming the flavone core. wikipedia.org It begins with the O-acylation of a 2-hydroxyacetophenone with an aroyl chloride. The resulting aryl ester is treated with a base (e.g., KOH, NaH) to induce a rearrangement, yielding a 1,3-diketone. uclan.ac.uk This diketone is then cyclized and dehydrated in the presence of a strong acid like sulfuric acid in acetic acid to afford the final flavone. wikipedia.orgrsc.org

Kostanecki Reaction: The Kostanecki acylation involves the reaction of an O-hydroxyaryl ketone with an aromatic acid anhydride (B1165640) and its corresponding sodium salt to form a flavone. wikipedia.orgwikiwand.com While a classic method, achieving the specific substitution pattern of the target molecule can be difficult due to the potential for competing acylation at different hydroxyl groups and challenges in controlling the cyclization. ias.ac.in

Suzuki–Miyaura Coupling: This modern, palladium-catalyzed cross-coupling reaction offers a powerful alternative for constructing the C2-aryl bond. nih.govproquest.com The strategy would involve synthesizing a 2-halo-3,5,8-trihydroxy-7-methoxychromone precursor (or its protected form) and coupling it with 4-methoxyphenylboronic acid. nih.govmdpi.com While efficient, this approach shifts the synthetic challenge to the preparation of the requisite, and often complex, 2-halochromone intermediate. researchgate.net

| Reaction | Key Intermediates | Typical Reagents | Primary Advantage |

|---|---|---|---|

| Claisen-Schmidt Condensation | 2'-Hydroxychalcone | Base (KOH, NaOH), then Oxidant (I₂, DMSO) | Convergent and widely applicable. researchgate.net |

| Baker-Venkataraman Rearrangement | 1,3-Diketone | Base (KOH, pyridine), then Acid (H₂SO₄, AcOH) | High-yielding and reliable for flavone core formation. nih.govwikipedia.org |

| Kostanecki Reaction | O-Acyloxy ketone | Aromatic Anhydride, Sodium Salt | Classic one-pot approach from o-hydroxyaryl ketones. wikipedia.orgwikiwand.com |

| Suzuki-Miyaura Coupling | 2-Halochromone, Arylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | Excellent functional group tolerance and high efficiency. nih.govmdpi.com |

The synthesis of poly-substituted flavonoids like this compound is complicated by selectivity issues.

Cheoselectivity: With multiple hydroxyl groups present on the A-ring precursor, selective protection is essential to prevent unwanted reactions such as O-acylation during Claisen-Schmidt or Baker-Venkataraman sequences. Orthogonal protecting groups (e.g., benzyl, methoxymethyl (MOM), silyl (B83357) ethers) that can be removed under different conditions are often required.

Regioselectivity: The primary challenge is controlling the position of substituents. During the construction of the A-ring precursor itself, Friedel-Crafts acylation must be directed to the correct position. Furthermore, during modification reactions, it can be difficult to differentiate between the various hydroxyl groups. For instance, selective demethylation of a polymethoxyflavone precursor is a common strategy, but achieving the desired 3,5,8-trihydroxy pattern is non-trivial. mdpi.com The 5-methoxy group is often preferentially cleaved due to chelation of Lewis acid reagents by the adjacent C4-carbonyl group. mdpi.com The relative reactivity of the remaining methoxy (B1213986) groups depends heavily on the specific reagents and reaction conditions employed. acs.org

Semi-synthetic Modifications and Analog Generation

Semi-synthesis, which involves the chemical modification of a readily available natural flavonoid, is an attractive alternative to total synthesis. This approach can be more efficient for generating a library of analogs for structure-activity relationship studies.

The three hydroxyl groups of this compound (at C3, C5, and C8) exhibit distinct chemical reactivity, which can be exploited for selective derivatization.

5-OH: This hydroxyl group is intramolecularly hydrogen-bonded to the C4-carbonyl group. This reduces its nucleophilicity, making it less reactive in many alkylation and acylation reactions compared to the other phenolic hydroxyls. However, this hydrogen bonding increases its acidity, which can be used for selective deprotonation.

3-OH and 8-OH: The relative reactivity of these groups can be influenced by steric and electronic factors. Selective protection and deprotection strategies are often necessary to achieve site-specific modification. jst.go.jp

Enzymatic reactions, particularly those using lipases, offer a powerful tool for regioselective acylation. researchgate.net Different lipases can exhibit high selectivity for specific hydroxyl groups on the flavonoid scaffold, allowing for the synthesis of single esters without the need for protecting groups. mdpi.comacs.org For example, lipase (B570770) B from Candida antarctica (CaLB) is widely used and can acylate specific positions depending on the flavonoid structure and reaction medium. mdpi.com

| Reaction Type | Target OH Group | Example Reagents/Conditions | Key Consideration |

|---|---|---|---|

| Alkylation (Methylation) | C7-OH, C3'-OH etc. | Dimethyl sulfate (B86663) (DMS), K₂CO₃, acetone | 5-OH is generally unreactive due to H-bonding. koreascience.kr |

| Alkylation (Benzylation) | C7-OH | Benzyl bromide (BnBr), K₂CO₃, DMF | Benzyl groups are useful as they can be removed by hydrogenolysis. koreascience.kr |

| Acylation (Acetylation) | All free OH groups | Acetic anhydride, pyridine | Generally non-selective without protecting groups. |

| Enzymatic Acylation | Specific OH groups | Lipase (e.g., CaLB), acyl donor (e.g., vinyl acetate) | High regioselectivity is achievable under mild conditions. researchgate.net |

Glycosylation, the attachment of sugar moieties to the flavone core, can significantly alter the molecule's physicochemical properties. The synthesis of flavonoid glycosides can be accomplished through chemical or enzymatic methods.

Chemical glycosylation often involves the Koenigs-Knorr reaction or related methods, where an activated glycosyl donor (e.g., a glycosyl halide) reacts with a hydroxyl group on the flavonoid aglycone. A major hurdle in the chemical glycosylation of polyhydroxyflavonoids is achieving regioselectivity. To glycosylate a specific position, all other hydroxyl groups must be protected, and then deprotected after the glycosidic bond is formed.

Enzymatic glycosylation using glycosyltransferases offers a more direct and highly regioselective alternative. These enzymes can transfer a sugar moiety from an activated donor (like a UDP-sugar) to a specific hydroxyl group on the flavonoid acceptor, often without the need for protecting groups.

Introduction of Diverse Functional Moieties for Structural Diversification

The structural framework of flavonoids, including this compound, offers multiple sites—primarily hydroxyl and aromatic ring positions—for the introduction of new functional groups. Such modifications are pivotal for developing analogs with improved solubility, stability, and specific biological interactions. Key derivatization approaches include methylation, glycosylation, and acylation. mdpi.comresearchgate.net

The introduction of a 5,7-dihydroxy moiety to methoxylated flavonoids has been shown to influence their metabolic pathways. nih.gov For instance, studies on 3′,4′-dimethoxyflavone revealed that the addition of 5,7-hydroxyl groups decreased its oxidation by certain cytochrome P450 enzymes. nih.govnih.gov This highlights how targeted hydroxylation can modulate the metabolic stability of a flavonoid.

Furthermore, synthetic work on related compounds, such as 5-hydroxy-3',4',7-trimethoxyflavone (B1587989), demonstrates the feasibility of introducing hydroxyl groups or fluorine atoms at specific positions to create potent derivatives. nih.gov The enzymatic formation of flavonoid sulfate esters and the acylation of anthocyanins with hydroxycinnamic acid glucose esters are other examples of how functional moieties can be added to diversify the flavonoid structure. researchgate.net

Table 1: Strategies for Structural Diversification of Flavonoids

| Functional Moiety | Modification Strategy | Purpose of Derivatization | Example Compound Class |

|---|---|---|---|

| Methyl Ether (-OCH₃) | Reaction with methylating agents (e.g., dimethyl sulfate). koreascience.kr | Increases lipophilicity, can alter metabolic stability and enzyme inhibition. nih.gov | Polymethoxyflavonoids nih.gov |

| Glycoside (-O-Sugar) | Enzymatic glycosylation or chemical synthesis. mdpi.com | Enhances water solubility, modulates bioavailability. | Flavonoid Glycosides mdpi.com |

| Acyl Group (-O-COR) | Enzymatic acylation using lipases. nih.gov | Improves lipophilicity, stability in lipophilic systems, and cell membrane penetration. nih.gov | Flavonoid Esters nih.gov |

| Hydroxyl Group (-OH) | Chemical synthesis or enzymatic hydroxylation. researchgate.netnih.gov | Influences antioxidant activity and metabolic pathways. nih.gov | Hydroxylated Flavonoids nih.gov |

| Prenyl Group | Enzymatic or chemical prenylation. | Enhances membrane interaction and can increase biological activity. | Prenylated Flavonoids |

Green Chemistry Principles and Sustainable Synthesis of Flavonoids

The growing emphasis on environmental stewardship has spurred the development of green chemistry approaches for flavonoid synthesis. benthamdirect.comresearchgate.net These methods aim to reduce the use of hazardous materials, minimize waste, and improve energy efficiency compared to conventional synthetic routes. benthamdirect.com

Solvent-Free or Environmentally Benign Solvent Approaches

A key principle of green chemistry is the reduction or elimination of hazardous organic solvents. For flavonoid synthesis, this has led to the exploration of solvent-free reaction conditions and the use of environmentally benign solvents. benthamdirect.comnih.gov

Solvent-Free Synthesis: Several classical reactions for flavonoid synthesis have been adapted to run under solvent-free conditions, often aided by microwave irradiation. nih.govresearchgate.net

Claisen-Schmidt Condensation: The synthesis of chalcones, which are key precursors to flavones, can be performed in a solvent-free manner through solid-state trituration of acetophenone derivatives with substituted benzaldehydes, using a base like NaOH or KOH. benthamdirect.comresearchgate.net

Mentzer Pyrone Process: This method, which uses a phenol (B47542) and a β-ketoester, can synthesize flavone derivatives without a solvent, typically at high temperatures or with microwave assistance. nih.govresearchgate.net

Oxidative Cyclization: The conversion of 2′-hydroxychalcones into flavones can be achieved using ammonium (B1175870) iodide (NH₄I) in a solvent-free environment. nih.gov

Environmentally Benign Solvents: When a solvent is necessary, the focus shifts to those with low toxicity and environmental impact.

Water and Ethanol (B145695): Ethanol is a widely used green solvent due to its low toxicity, and adding water can often improve extraction efficiency for polar flavonoids. frontiersin.org

Deep Eutectic Solvents (DESs): DESs are emerging as highly effective and sustainable alternatives to traditional organic solvents. mdpi.com They are mixtures of hydrogen bond acceptors and donors (e.g., choline (B1196258) chloride and acetic acid), characterized by low toxicity, biodegradability, and low cost. mdpi.comresearchgate.net Their use in flavonoid extraction has shown high efficiency, and they are often recoverable and reusable. mdpi.com

Table 2: Comparison of Green Solvent/Condition Approaches in Flavonoid Synthesis

| Approach | Description | Advantages | Relevant Reaction |

|---|---|---|---|

| Solvent-Free (Trituration) | Reactants are ground together in a solid state with a base. benthamdirect.com | Eliminates solvent waste, simple procedure, often faster reaction times. researchgate.net | Chalcone Synthesis (Claisen-Schmidt) benthamdirect.com |

| Microwave Irradiation | Uses microwave energy to heat the reaction, often without a solvent. nih.gov | Significant reduction in reaction time, improved yields. nih.gov | Mentzer Pyrone Process researchgate.net |

| Ethanol/Water Mixtures | Utilizes low-toxicity, bio-based solvents. frontiersin.org | Safer for food and pharmaceutical applications, environmentally friendly. frontiersin.org | Flavonoid Extraction frontiersin.org |

| Deep Eutectic Solvents (DESs) | A mixture of components that form a eutectic with a low melting point. mdpi.com | Low toxicity, biodegradable, cost-effective, high extraction efficiency. mdpi.comresearchgate.net | Flavonoid Extraction mdpi.com |

Catalyst-Free and Metal-Free Reaction Conditions

Avoiding heavy and transition metal catalysts is another cornerstone of green flavonoid synthesis, as it prevents contamination of the final product and the environment. While many synthetic routes rely on metal catalysts like palladium or rhodium, several metal-free alternatives have been developed. nih.govrsc.org

One prominent strategy involves the oxidative cyclization of 2'-hydroxychalcones to form the flavone core. The classic I₂-DMSO methodology is a common approach, but greener, metal-free variations have been reported. nih.gov For example, using ammonium iodide (NH₄I) under solvent-free conditions provides an effective pathway to flavones. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, represents another important metal-free approach. For instance, the asymmetric synthesis of flavanones has been achieved through the intramolecular conjugate addition of chalcones, catalyzed by thiourea (B124793) compounds. nih.govmdpi.com While not strictly "catalyst-free," this method avoids the use of toxic metals.

Additionally, some reactions can proceed under thermal conditions without any catalyst. The Mentzer reaction for synthesizing flavones can be performed at high temperatures over a prolonged period, obviating the need for a catalyst. nih.govresearchgate.net

Chemoenzymatic and Biocatalytic Synthesis Routes

Biocatalysis offers a powerful and green alternative to traditional chemical synthesis for producing flavonoids and their derivatives. nih.gov The use of enzymes provides high regio- and enantioselectivity under mild, non-hazardous reaction conditions, which is often difficult to achieve with conventional methods. nih.govnih.gov

Enzymatic Acylation: Lipases are widely used to catalyze the acylation of flavonoids, producing flavonoid esters. nih.gov This chemoenzymatic approach improves the lipophilic nature of glycosylated flavonoids, which can enhance their solubility in fats and oils, improve stability, and facilitate penetration through cell membranes. nih.gov For example, the lipase from Candida antarctica has been used to regioselectively introduce a benzylmalonyl group onto flavonoid glycosides, which is then converted to the final malonate product via hydrogenolysis. acs.org

Synthesis of Precursors and Scaffolds: Enzymes can be employed to build the core flavonoid structure or its key precursors.

Benzaldehyde Lyase (BAL): This enzyme has been used to catalyze the condensation of various benzaldehydes and phenylacetaldehyde (B1677652) to produce enantiomerically pure [R]-hydroxydihydrochalcones, which are valuable synthons for the chemoenzymatic synthesis of other flavonoids. acs.org

Yeast-Mediated Reactions: Various yeast strains can perform stereoselective reductions of flavanones to produce chiral flavan-4-ols with high enantiomeric excess. nih.govmdpi.com They can also be used for the reverse oxidation reaction. nih.gov

Diels-Alderase: In one example, a Diels-Alderase enzyme was used to catalyze the reaction between morachalcone and a diene to produce (+)-artonin I, a natural flavonoid, with 99% enantiomeric excess. mdpi.com

These biocatalytic methods are integral to producing complex chiral flavonoids that are otherwise challenging to synthesize. nih.gov The combination of chemical steps with enzymatic transformations (chemoenzymatic synthesis) leverages the strengths of both methodologies to create efficient and sustainable synthetic routes. acs.orgacs.org

Table 3: Enzymes Used in Chemoenzymatic and Biocatalytic Synthesis of Flavonoids

| Enzyme Class/Example | Reaction Catalyzed | Application in Flavonoid Synthesis | Reference |

|---|---|---|---|

| Lipase (e.g., from Candida antarctica) | Acylation / Esterification | Synthesis of flavonoid esters to improve lipophilicity. | nih.govacs.org |

| Benzaldehyde Lyase (BAL) | Acyloin Condensation | Creates chiral hydroxydihydrochalcone precursors. | acs.org |

| Yeast Strains (e.g., C. wiswanati) | Stereoselective Reduction/Oxidation | Produces chiral flavan-4-ols from flavanones with high enantiomeric excess. | nih.govmdpi.com |

| Diels-Alderase | Diels-Alder Cycloaddition | Stereoselective synthesis of complex flavonoids like (+)-artonin I. | mdpi.com |

| Chalcone Isomerase (CHI) | Isomerization / Cyclization | Catalyzes the cyclization of chalcones to form flavanones in biosynthetic pathways. | biotech-asia.orgacs.org |

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies for 3,5,8 Trihydroxy 7,4 Dimethoxyflavone

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique molecular formula.

For 3,5,8-Trihydroxy-7,4'-dimethoxyflavone, the molecular formula is established as C₁₇H₁₄O₇. HRMS analysis, often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would measure the mass of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The theoretical exact mass of the neutral molecule provides a reference for experimental validation.

Table 1: Theoretical Mass Data for this compound

| Molecular Formula | Species | Theoretical Exact Mass (Da) |

|---|---|---|

| C₁₇H₁₄O₇ | [M] | 330.07395 |

| [C₁₇H₁₅O₇]⁺ | [M+H]⁺ | 331.08123 |

| [C₁₇H₁₃O₇]⁻ | [M-H]⁻ | 329.06668 |

This interactive table provides the calculated exact masses for the neutral molecule and its common adducts, which are compared against experimental HRMS data to confirm the elemental composition.

An experimental HRMS result yielding an m/z value within a narrow tolerance (e.g., ±0.001 Da) of the theoretical value for one of these species provides high confidence in the assigned molecular formula of C₁₇H₁₄O₇, which corresponds to a degree of unsaturation of 11.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments is used to assemble the complete atomic connectivity and spatial arrangement of the molecule.

Correlation SpectroscopY (COSY): This experiment identifies proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. For this flavone (B191248), COSY would reveal the connectivity between H-2' and H-3' and between H-5' and H-6' on the B-ring, confirming their relative positions. It would also confirm the absence of a proton at C-6, as the H-5 proton would not show a correlation.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for assembling the molecular skeleton by showing correlations between protons and carbons separated by two or three bonds (²JCH, ³JCH). Key expected HMBC correlations for this compound would include:

Correlations from the methoxy (B1213986) protons (at C-7 and C-4') to their respective carbons, confirming their locations.

Correlation from H-6' to C-4' and C-2'.

Correlation from the lone A-ring proton (H-6) to carbons C-5, C-7, C-8, and C-10, definitively placing the substituents on the A-ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals protons that are close in space, even if they are not coupled through bonds. NOESY can help determine the preferred conformation and stereochemistry. For instance, correlations might be observed between the B-ring protons (H-2'/H-6') and the H-3 proton if there is restricted rotation around the C2-C1' bond.

Solid-State NMR (ssNMR) provides structural information on materials in their solid phase, which is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. nih.gov Different polymorphs can have distinct physical properties, and ssNMR is a powerful, non-destructive technique to identify and characterize them. biosynth.com

For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR would be the primary ssNMR technique used. nih.gov Differences in the ¹³C chemical shifts between two solid samples would indicate the presence of different polymorphic forms or solvates. These spectral differences arise from variations in molecular conformation, intermolecular interactions (like hydrogen bonding), and crystal packing in the solid state. nih.gov While specific ssNMR studies on this compound have not been reported, the methodology has been successfully applied to other flavonoids to characterize their solid-state conformations. nih.gov

Quantitative NMR (qNMR) is a primary analytical method for determining the purity of a substance or its concentration in a solution without requiring an identical reference standard of the analyte. nih.gov The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. nih.gov

To perform a ¹H-qNMR analysis on a sample of this compound, a certified internal standard with a known purity and concentration would be added to the sample. phcogj.com The purity of the target compound can then be calculated by comparing the integrals of one or more of its well-resolved proton signals (e.g., the H-6 proton or one of the methoxy singlets) with the integral of a known signal from the internal standard. This technique is highly accurate, precise, and offers direct traceability to SI units, making it a valuable tool for the certification of reference materials. nih.govphcogj.com

X-ray Crystallography for Absolute Configuration and Crystal Packing

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline molecule. It provides precise data on bond lengths, bond angles, and torsional angles, confirming the absolute configuration of the molecule. nih.gov

Currently, there are no published crystal structures for this compound in crystallographic databases. However, if suitable single crystals could be grown, X-ray diffraction analysis would provide an unambiguous confirmation of its structure. chemfaces.com The analysis would reveal:

The planarity of the flavone ring system.

The dihedral angle between the chromone (B188151) A/C rings and the B-ring.

Detailed information on intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl groups and π-π stacking between the aromatic rings, which govern the crystal packing. nih.gov

This information is invaluable for understanding the compound's physicochemical properties in the solid state.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

IR and UV-Vis spectroscopy are used to identify the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The spectrum shows absorption bands at specific wavenumbers corresponding to different functional groups. For this compound, the IR spectrum is expected to show characteristic absorption bands.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3500–3200 | O-H (hydroxyl) | Stretching |

| 3100–3000 | C-H (aromatic) | Stretching |

| 2950–2850 | C-H (methoxy) | Stretching |

| 1660–1640 | C=O (ketone) | Stretching |

| 1610–1580 | C=C (aromatic) | Stretching |

This interactive table outlines the principal IR frequencies anticipated for the key functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of flavonoids is characterized by two main absorption bands, which arise from the electronic transitions within the aromatic chromophore. nih.gov

Band I: Appears in the 300–380 nm range and corresponds to the B-ring cinnamoyl system (C-ring and B-ring).

Band II: Appears in the 240–280 nm range and is associated with the A-ring benzoyl system.

The exact position (λmax) and intensity of these bands are sensitive to the substitution pattern of hydroxyl and methoxy groups on the flavonoid skeleton. Based on data from structurally similar flavonoids, the UV spectrum of this compound in a solvent like methanol (B129727) would be expected to show Band I absorption at approximately 340-360 nm and Band II absorption around 260-275 nm.

Vibrational Spectroscopy (Raman) for Molecular Fingerprinting and Conformational Studies

The detection and analysis of flavonoids by Raman spectroscopy are of significant interest across various scientific fields. nsf.gov This technique is advantageous due to its minimal sample preparation requirements and its ability to analyze samples in their natural environment. nsf.gov For complex molecules like flavonoids, the interpretation of Raman spectra is often supported by theoretical calculations, such as Density Functional Theory (DFT), which help in assigning specific vibrational modes to the observed spectral peaks. acs.orgresearcher.life

The Raman spectrum of a flavonoid is characterized by a series of distinct bands, each corresponding to specific stretching or bending vibrations within the molecule. For this compound, the spectrum would be expected to exhibit characteristic peaks arising from its core flavone structure, as well as contributions from its hydroxyl and methoxy substituents. The "fingerprint" region, typically between 400 cm⁻¹ and 1800 cm⁻¹, is particularly rich in structural information.

Key vibrational modes anticipated for this compound, based on studies of related flavonoids like quercetin (B1663063) and other hydroxyflavones, include: nsf.govresearchgate.net

Carbonyl (C=O) Stretching: A strong band typically observed in the region of 1610-1650 cm⁻¹. The exact position of this peak can be influenced by intramolecular hydrogen bonding, for instance, between the C5-hydroxyl group and the C4-carbonyl group.

C=C Stretching of the Benzopyrone and Phenyl Rings: Multiple bands in the 1500-1610 cm⁻¹ region are characteristic of the aromatic ring systems. These are often coupled vibrations and are sensitive to the substitution pattern on the rings.

Inter-ring C-C Stretching: A notable feature in flavonoid spectra is the stretching vibration of the bond connecting the benzopyrone (AC rings) and the phenyl (B ring) moieties, which often appears between 1250 cm⁻¹ and 1350 cm⁻¹. nsf.govacs.org

Phenolic O-H Bending: Vibrations associated with the hydroxyl groups, specifically in-plane bending, can be found in the 1300-1400 cm⁻¹ range.

C-O Stretching: Vibrations corresponding to the C-O bonds of the ether linkages (methoxy groups) and phenolic groups are expected in the 1200-1300 cm⁻¹ region.

Ring Breathing Modes: Collective vibrations of the entire ring systems can give rise to characteristic bands at lower wavenumbers.

The following interactive table summarizes the expected characteristic Raman bands for this compound and their tentative assignments based on data from structurally similar flavonoids.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Ring/Group Association |

| ~1610 - 1650 | C=O stretching (carbonyl group) | C Ring |

| ~1500 - 1610 | C=C aromatic stretching | A, B, and C Rings |

| ~1300 - 1400 | In-plane O-H bending (phenolic hydroxyl groups) | A and B Rings |

| ~1250 - 1350 | Inter-ring C-C stretching | B and C Rings |

| ~1200 - 1300 | C-O stretching (ether and phenol) | A and B Rings |

| Lower wavenumbers | Ring deformation and breathing modes | A, B, and C Rings |

Note: The exact positions of the Raman bands for this compound may vary and require experimental verification.

Furthermore, Raman spectroscopy is a valuable tool for conformational studies. Flavonoids can exhibit different conformations due to the rotation of hydroxyl and methoxy groups, and the dihedral angle between the B and C rings. These conformational changes can lead to subtle but measurable shifts in the Raman spectrum. nsf.gov Theoretical calculations have demonstrated that different conformers of a flavonoid can have distinct vibrational spectra. researchgate.net By comparing experimental spectra with calculated spectra for various possible conformers, it is possible to deduce the most stable conformation of this compound in a given state (e.g., solid powder or in solution).

Intermolecular interactions, particularly hydrogen bonding, also significantly influence the Raman spectra of flavonoids. nsf.gov In the solid state, extensive hydrogen bonding networks can form, leading to peak broadening and shifts to lower wavenumbers for the involved functional groups, such as the hydroxyl stretching modes. nsf.gov The study of these spectral changes provides valuable information about the crystalline structure and intermolecular forces at play.

Molecular Mechanisms of Action and Biological Activities of 3,5,8 Trihydroxy 7,4 Dimethoxyflavone in Vitro and Mechanistic Focus

Antioxidant and Radical Scavenging Mechanisms

The antioxidant capacity of 3,5,8-Trihydroxy-7,4'-dimethoxyflavone is a cornerstone of its bioactivity, primarily executed through the neutralization of harmful free radicals and the modulation of cellular defense systems. These activities are largely attributed to the presence and position of its hydroxyl groups, which can readily participate in redox reactions.

Flavonoids are recognized as potent antioxidants capable of scavenging free radicals through several chemical mechanisms. nih.gov The principal pathways are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov

In the HAT mechanism, the flavonoid's phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. The resulting flavonoid radical is significantly more stable and less reactive due to electron delocalization across its aromatic structure. The ease of this donation is measured by the Bond Dissociation Enthalpy (BDE), with lower values indicating higher reactivity. For flavonoids with similar structures, the hydroxyl groups on the B-ring (like the 4'-position) and at the C3 position are often the most active sites for hydrogen donation. nih.gov

The SET mechanism involves the transfer of an electron from the flavonoid to the free radical, forming a flavonoid radical cation and an anion. This is often followed by proton transfer (PT) to fully neutralize the initial radical. nih.gov The structural features of this compound, particularly the hydroxyl groups at the C3, C5, and C8 positions, provide the necessary electron-donating capacity to participate in these reactions and effectively quench reactive oxygen species (ROS).

Beyond direct scavenging, flavonoids can bolster the cell's own antioxidant defenses. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov While direct studies on this compound are limited, research on structurally related flavonoids provides strong evidence for this mechanism.

For instance, 5,8-Dihydroxy-4′,7-dimethoxyflavone has been shown to induce the expression of Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme, by activating the Nrf2 pathway in human cardiac fibroblasts. nih.gov Similarly, 7,8-dihydroxyflavone (B1666355) also activates the Nrf2/HO-1 signaling pathway in chondrocytes. nih.gov

This pathway functions as follows:

Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1.

Oxidative stress or the presence of activators like certain flavonoids causes Nrf2 to be released from Keap1.

Nrf2 translocates to the nucleus.

In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. nih.gov

Given its structural similarity to known Nrf2 activators, it is highly plausible that this compound also modulates this critical protective pathway.

Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive free radicals, such as the hydroxyl radical, via Fenton-type reactions. The ability of flavonoids to chelate these metal ions renders them inactive, providing an additional antioxidant mechanism. researchgate.net

Anti-inflammatory Pathways and Cellular Targets

Inflammation is a complex biological response often linked with oxidative stress. The anti-inflammatory effects of flavonoids like this compound are mediated by their ability to interfere with key inflammatory signaling cascades and inhibit the enzymes responsible for producing pro-inflammatory mediators.

Cyclooxygenases (COX) and lipoxygenases (LOX) are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory prostaglandins (B1171923) and leukotrienes. The inhibition of these enzymes is a primary target for anti-inflammatory drugs.

| Compound | Target Enzyme | Observed Effect | Source |

|---|---|---|---|

| 5,6,4′-Trihydroxy-7,3′-dimethoxyflavone | Cyclooxygenase-2 (COX-2) | Reduced expression in LPS-treated macrophages | nih.govmdpi.com |

| Viscosine (7,4′-dihydroxy-3,6-dimethoxyflavone) | Lipoxygenase (LOX) | Inhibitory activity reported | researchgate.net |

| Synthetic Methoxyflavones | COX-2 and 5-LOX | Selective inhibition demonstrated | researchgate.net |

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are central mediators of the inflammatory response. The overproduction of these cytokines is implicated in numerous chronic inflammatory diseases. Many flavonoids exert anti-inflammatory effects by downregulating the production of these key signaling molecules.

Nuclear Factor-κB (NF-κB) Pathway Modulation

The Nuclear Factor-κB (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. elsevierpure.com Modulation of this pathway is a key mechanism for many anti-inflammatory compounds.

Research into the parent compound, herbacetin (B192088), has demonstrated its capacity to inhibit the NF-κB signaling cascade. Studies show that herbacetin can reduce the levels of pro-inflammatory cytokines by blocking the SGK1/NF-κB pathway. nih.govresearchgate.netnih.gov In lipopolysaccharide (LPS)-stimulated models, herbacetin was found to inhibit the translocation of the NF-κB p65 subunit into the nucleus in a time-dependent manner. nih.gov This action prevents the transcription of downstream inflammatory targets. The mechanism involves the inhibition of Serum/glucocorticoid regulated kinase 1 (SGK1), a kinase that can activate NF-κB. By inhibiting SGK1 phosphorylation, herbacetin effectively suppresses the activation of the NF-κB pathway, thereby exerting its anti-inflammatory effects. nih.govresearchgate.netnih.gov Given that this compound shares the core herbacetin structure, it is plausible that it retains the ability to modulate this critical inflammatory pathway.

Enzyme Modulation and Inhibition Profiles

Protein kinases are critical regulators of a vast array of cellular processes, and their dysregulation is implicated in numerous diseases. mdpi.com Flavonoids are widely recognized for their kinase inhibitory activities.

Herbacetin, the parent structure of this compound, has been identified as a novel inhibitor of Serum/glucocorticoid regulated kinase 1 (SGK1), a serine/threonine kinase. nih.gov In one study, herbacetin displayed an IC₅₀ value of 752 nmol against SGK1. nih.gov Molecular docking and in vitro assays confirmed a direct binding interaction. nih.gov Structure-activity relationship analyses from this research suggested that the presence of hydroxyl groups at the C-3, C-8, and C-4' positions—all present in this compound—are favorable for SGK1 inhibitory activity. nih.gov This strongly suggests that this compound is also a potent SGK1 inhibitor.